molecular formula C10H8N2O3 B13110280 3-Oxo-2,3-dihydrocinnolin-4-yl acetate CAS No. 64479-49-8

3-Oxo-2,3-dihydrocinnolin-4-yl acetate

Cat. No.: B13110280
CAS No.: 64479-49-8
M. Wt: 204.18 g/mol
InChI Key: FWVCNUWTFNOMLH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2,3-dihydrocinnolin-4-yl acetate typically involves the reaction of cinnolinone derivatives with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2,3-dihydrocinnolin-4-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its dihydro derivatives.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions often require nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions result in the formation of various functionalized cinnolinone derivatives .

Scientific Research Applications

3-Oxo-2,3-dihydrocinnolin-4-yl acetate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Oxo-2,3-dihydrocinnolin-4-yl acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may interact with DNA or proteins, disrupting cellular processes and leading to antimicrobial or anticancer activities. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Cinnolinone: Shares the cinnolinone core structure but lacks the acetate group.

    2,3-Dihydrocinnolin-4-one: Similar structure but without the acetate group.

    4-Acetoxy-2,3-dihydrocinnolin-3-one: A closely related compound with a different substitution pattern.

Uniqueness

3-Oxo-2,3-dihydrocinnolin-4-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

64479-49-8

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

(3-oxo-2H-cinnolin-4-yl) acetate

InChI

InChI=1S/C10H8N2O3/c1-6(13)15-9-7-4-2-3-5-8(7)11-12-10(9)14/h2-5H,1H3,(H,12,14)

InChI Key

FWVCNUWTFNOMLH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C=CC=CC2=NNC1=O

Origin of Product

United States

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